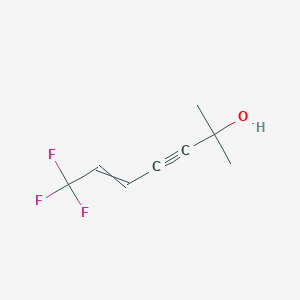
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, an alkyne, and an alcohol functional group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethylated alkyne with a suitable alcohol under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the alkyne and alcohol groups allow for diverse chemical modifications. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-one: Similar structure but with a ketone group instead of an alcohol.
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-amine: Contains an amine group instead of an alcohol.
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-thiol: Contains a thiol group instead of an alcohol.
Uniqueness
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol is unique due to its combination of a trifluoromethyl group, an alkyne, and an alcohol. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Properties
CAS No. |
880256-63-3 |
|---|---|
Molecular Formula |
C8H9F3O |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
7,7,7-trifluoro-2-methylhept-5-en-3-yn-2-ol |
InChI |
InChI=1S/C8H9F3O/c1-7(2,12)5-3-4-6-8(9,10)11/h4,6,12H,1-2H3 |
InChI Key |
LMDYZLIKOVADAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC=CC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


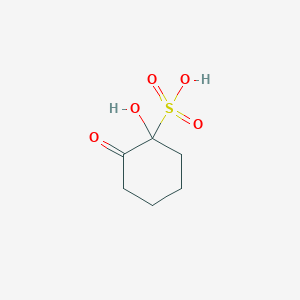
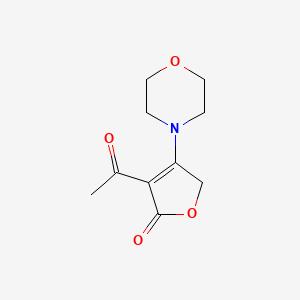
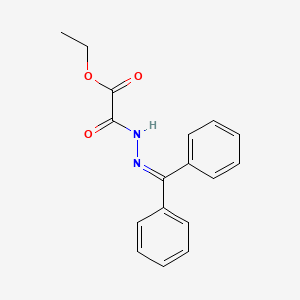

![8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14176289.png)

![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
![3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176310.png)
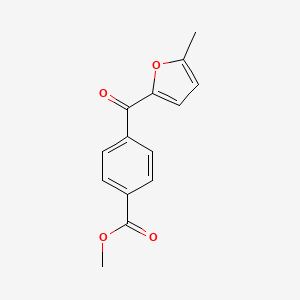
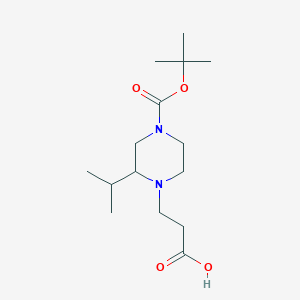
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
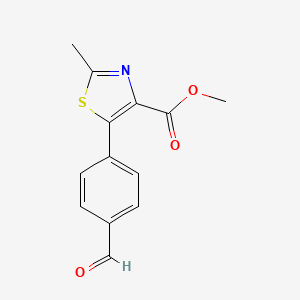

![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)
